Aspyrone
Overview
Description
Aspyrone Description
Aspyrone is a compound isolated from the culture filtrate of the fungus Aspergillus melleus. It has been identified as having nematicidal activity, particularly against Pratylenchus penetrans, showing an 80.8% effectiveness at a concentration of 300 mg/liter . Aspyrone is part of a broader class of compounds known as α-pyrones, which are characterized by a pyrone ring, a lactone with a conjugated double bond system. This class of compounds is known for a variety of biological activities, including antibacterial and immunomodulatory effects .
Synthesis Analysis
The biosynthesis of aspyrone has been studied, revealing its polyketide origin. Incorporation studies with labeled acetates and malonate have shown that five carbons of aspyrone are derived from the methyl group of acetate, while the remaining four come from the carboxy group . Additionally, the aspyrone polyketide synthase (PKS) has been compared to fatty acid synthase due to its processive mode of operation, as evidenced by the incorporation of deuterium-labeled N-acetylcysteamine thioesters of various acids into aspyrone in intact cells of Aspergillus melleus . Chemical synthesis of related compounds, such as ascopyrone P from d-glucose, has also been reported, providing insights into the synthetic pathways that can be used to generate α-pyrone derivatives .
Molecular Structure Analysis
The molecular structure of aspyrone has been determined through spectroscopic data comparison with authentic samples . Related compounds, such as chlorohydroaspyrones and asperpyrone, have had their structures elucidated using techniques like NMR, MS, and X-ray crystallography, which are essential for understanding the stereochemistry and absolute configuration of these molecules .
Chemical Reactions Analysis
Aspyrone and its derivatives undergo various chemical reactions that are crucial for their biological activity. For instance, the antibacterial activity of chlorohydroaspyrones against different strains of Staphylococcus aureus is likely due to specific interactions and reactions with bacterial components . The synthesis of aspyrone-related compounds involves key reactions such as coupling of dianions of dione and aldehyde, pyrone ring formation, and oxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of aspyrone and its derivatives are closely related to their biological activities. For example, the modest antioxidant and immunomodulatory activities of asperpyrones are likely influenced by their molecular structures and physicochemical characteristics . The antibacterial properties of chlorohydroaspyrones also depend on their molecular framework and the presence of functional groups that interact with bacterial cells .
Scientific Research Applications
Nematicidal Compound
- Scientific Field : Bioscience, Biotechnology, and Biochemistry .
- Application Summary : Aspyrone has been isolated from a culture filtrate of Aspergillus melleus, and it showed nematicidal activity .
- Methods of Application : The structure of Aspyrone was determined by a comparison of spectroscopic data with those of an authentic sample .
- Results : Aspyrone showed nematicidal activity toward Pratylenchus penetrans by 80.8% at a concentration of 300 mg/liter .
Antibiotic
- Scientific Field : Bioscience, Biotechnology, and Biochemistry .
- Application Summary : Aspyrone has been synthesized in an optically pure form .
- Methods of Application : The synthesis involved a key reaction involving the highly diastereoselective addition of tetrahydropyranone enol ate to 2-tosyloxy-aldehyde and the subsequent in situ formation of an epoxide .
- Results : The result was the creation of Aspyrone, a multi-functional dihydropyranone antibiotic .
Coral-Associated Compound
- Scientific Field : Marine Biology .
- Application Summary : Four new circumdatin-aspyrone conjugates were identified from the coral-associated Aspergillus ochraceus LCJ11-102 .
- Methods of Application : These compounds were obtained from the nucleophilic addition of 2-hydroxycircumdatin C with aspyrone under basic condition .
- Results : The result was the creation of four new circumdatin-aspyrone conjugates .
Future Directions
properties
IUPAC Name |
(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAULRNMJFUWRP-HETMPLHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C=C(C(=O)O1)C2C(O2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169737 | |
Record name | Aspyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aspyrone | |
CAS RN |
17398-00-4 | |
Record name | Aspyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.